![molecular formula C16H13Cl2N3O3S B2597396 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione CAS No. 1192655-41-6](/img/structure/B2597396.png)

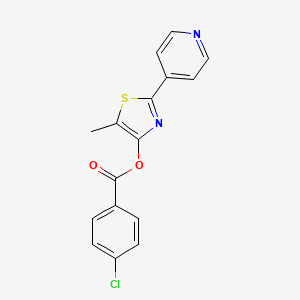

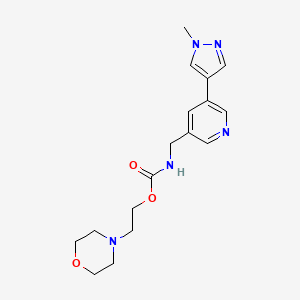

2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiadiazoles are a sub-family of azole compounds . They are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .

Synthesis Analysis

In a study, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications

2,4-Thiazolidinediones as PTP 1B Inhibitors

2,4-Thiazolidinediones (TZD) are a class of compounds explored for their potential in treating various ailments due to their ability to act as PTP 1B inhibitors, regulating insulin signaling and potentially addressing insulin resistance in type 2 diabetes mellitus (T2DM). Studies have focused on the structural modifications of the TZD scaffold to optimize PTP 1B inhibition. For instance, compound 46, which incorporates the TZD scaffold, showed potent activity as a PTP 1B inhibitor, highlighting the importance of Z-configuration in its structure for designing effective ligands with optimum activity (Verma, S., Yadav, Y. S., & Thareja, S., 2019).

Mesotrione Herbicide: Environmental Impact

Mesotrione, a compound structurally similar to the one due to its cyclohexane-1,3-dione core, is used as a herbicide. Its environmental fate, effects, and efficiency have been comprehensively reviewed, showing that when applied as recommended, it ensures desired effects on sensitive crops while exhibiting a favorable toxicological and environmental profile. Mesotrione's degradation by soil microorganisms is fast, minimizing the risk of groundwater contamination. This suggests the compound's safety in agricultural use under current environmental standards (Carles, L., Joly, M., & Joly, P., 2017).

Methylene-linked Liquid Crystal Dimers

Compounds with methylene linkage and cyclohexane rings have been studied for their transitional properties, particularly in liquid crystal technology. For example, methylene-linked liquid crystal dimers show two monotropic mesophases: a normal nematic phase and a lower temperature twist-bend nematic phase. This research underscores the importance of methylene linkage in inducing unique nematic phases, which could be significant for liquid crystal display technologies (Henderson, P., & Imrie, C., 2011).

Synthesis and Structural Properties of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones

The synthesis and investigation of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight the structural versatility and potential applications of thiazolidinones in medicinal chemistry. This research illuminates the synthetic routes and structural conformations through high-resolution spectroscopy, indicating the potential for developing novel compounds with significant biological activity (Issac, R., & Tierney, J., 1996).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-[(E)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S/c17-11-3-1-9(2-4-11)10-5-14(22)12(15(23)6-10)7-19-24-8-13-16(18)25-21-20-13/h1-4,7,10,22H,5-6,8H2/b19-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRYJHFTXUOGGY-FBCYGCLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(=C1O)C=NOCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC(=O)C(=C1O)/C=N/OCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2597324.png)

![(2Z)-2-[(3-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2597325.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2597327.png)

![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2597329.png)